Furo[3,4-B]pyridin-7(5H)-one
Overview
Description
Furo[3,4-B]pyridin-7(5H)-one is a heterocyclic compound with a unique fused ring structure comprising a furan ring fused to a pyridine ring, with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to prepare Furo[3,4-B]pyridin-7(5H)-one. Common methods involve cyclization reactions starting from pyridine derivatives and furans under specific conditions. For instance, a typical synthetic route might involve the reaction of a 2-pyridone derivative with a furan derivative in the presence of a strong acid catalyst to promote ring fusion.
Industrial Production Methods: For large-scale production, more efficient and cost-effective methods are employed. These may include catalytic processes that utilize readily available starting materials and minimize the use of hazardous reagents. Industrial methods often focus on optimizing yield and purity, incorporating green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-B]pyridin-7(5H)-one can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form more complex structures, often in the presence of oxidizing agents like permanganates or peroxides.
Reduction: It can be reduced to its corresponding alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, allowing for functional group modifications.
Common Reagents and Conditions: Reagents commonly used include strong acids (for cyclization), oxidizing agents (for oxidative modifications), and reducing agents (for reduction reactions). Reaction conditions such as temperature, solvent, and time are optimized to achieve the desired products efficiently.
Major Products: Products formed from these reactions can vary widely, depending on the specific reagents and conditions used
Scientific Research Applications
Chemistry: In organic synthesis, Furo[3,4-B]pyridin-7(5H)-one serves as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have shown its promise in interacting with various biological targets, making it a candidate for drug development and other therapeutic applications.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential pharmacological properties. They are being studied for their ability to interact with specific enzymes or receptors, which could lead to the development of new drugs for treating various diseases.
Industry: The compound also finds applications in the industry, particularly in the development of new materials. Its structural properties make it suitable for use in the synthesis of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of Furo[3,4-B]pyridin-7(5H)-one depends on its specific interactions with molecular targets. Generally, it may act by binding to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound's observed effects.
Comparison with Similar Compounds
Similar Compounds
Coumarins
Quinolones
Benzofurans
Comparison and Uniqueness: Compared to these compounds, Furo[3,4-B]pyridin-7(5H)-one is unique due to its fused ring structure that combines features of both furan and pyridine. This combination allows for unique reactivity and properties not found in either class of compounds alone. Its ability to undergo diverse chemical reactions and its potential for various applications make it a compound of significant interest in multiple scientific fields.
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Properties
IUPAC Name |
5H-furo[3,4-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(4-10-7)2-1-3-8-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJMAPRLIOYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482491 | |
Record name | FURO[3,4-B]PYRIDIN-7(5H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-69-1 | |
Record name | Furo[3,4-b]pyridin-7(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4733-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FURO[3,4-B]PYRIDIN-7(5H)-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30482491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,7H-furo[3,4-b]pyridin-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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